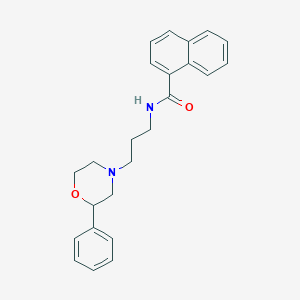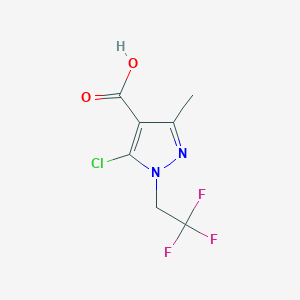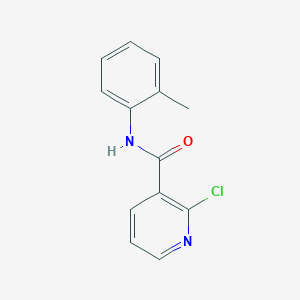
N-(3-(2-phenylmorpholino)propyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(2-phenylmorpholino)propyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a propyl linker, and a phenylmorpholino group. The naphthamide group consists of a naphthalene ring (a polycyclic aromatic hydrocarbon made of two benzene rings) attached to an amide group. The phenylmorpholino group consists of a phenyl ring attached to a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar and aromatic, contributing to the stability of the molecule. The amide group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The morpholine ring is a heterocycle that can exist in different tautomeric forms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for pi-stacking interactions .科学的研究の応用
Environmental Contaminant Adsorption
Research has explored the adsorption behaviors of various organic contaminants, including those structurally similar or related to N-(3-(2-phenylmorpholino)propyl)-1-naphthamide, by carbon nanotubes. Such studies aim to understand how these compounds interact with environmental sorbents, potentially informing remediation strategies for pollutants. For example, the sorption of organic contaminants by carbon nanotubes has been influenced by adsorbed organic matter, affecting the removal efficiency of compounds like phenanthrene, naphthalene, and 1-naphthol (Xilong Wang, Jialong Lu, & B. Xing, 2008). This research highlights the complexity of interactions between organic pollutants and nanomaterials in environmental contexts.
Histochemical Techniques and Tissue Analysis
In the realm of biochemistry and histology, complex naphthols and related compounds have shown utility in demonstrating tissue oxidase activities. These compounds, by reacting with specific enzymes, can reveal insights into tissue function and health, contributing to medical diagnostics and research (M. S. Burstone, 1959). Such techniques offer a window into cellular processes and are instrumental in understanding various diseases at the molecular level.
Molecular Interactions and Applications in Chemistry
The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalene-based compounds, underscore the diverse applications of naphthylamine derivatives in chemistry. These compounds have been studied for their potential in forming stable intramolecular hydrogen bonds, which is crucial for designing novel materials with specific chemical and physical properties (Cemal Koray Özer, H. Arslan, D. VanDerveer, & N. Külcü, 2009). The detailed structural insights obtained from such studies can guide the development of new materials for various technological applications.
Environmental Degradation and Treatment
Studies on the degradation of pharmaceuticals and personal care products (PPCPs) in environmental settings, including those structurally related to N-(3-(2-phenylmorpholino)propyl)-1-naphthamide, provide critical insights into mitigating pollution. Advanced oxidation processes have been identified as effective means for the removal of persistent compounds from water, showcasing the potential for improving water treatment technologies to address the challenges posed by PPCPs in the environment (Surabhi Patel, S. Majumder, P. Das, & P. Ghosh, 2019). Such research is vital for developing more sustainable and efficient methods for purifying water and reducing environmental pollution.
作用機序
将来の方向性
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a material for industrial use, research could focus on improving its synthesis, understanding its properties, and exploring its potential applications .
特性
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(22-13-6-11-19-8-4-5-12-21(19)22)25-14-7-15-26-16-17-28-23(18-26)20-9-2-1-3-10-20/h1-6,8-13,23H,7,14-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZOULYAIRSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-phenylmorpholino)propyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)
![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)

![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)

![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)
![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)